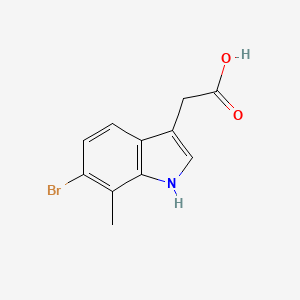

2-(6-Bromo-7-methyl-1H-indol-3-yl)acetic acid

CAS No.: 1388060-37-4

Cat. No.: VC2971865

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1388060-37-4 |

|---|---|

| Molecular Formula | C11H10BrNO2 |

| Molecular Weight | 268.11 g/mol |

| IUPAC Name | 2-(6-bromo-7-methyl-1H-indol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C11H10BrNO2/c1-6-9(12)3-2-8-7(4-10(14)15)5-13-11(6)8/h2-3,5,13H,4H2,1H3,(H,14,15) |

| Standard InChI Key | SEYVHCWELJUOEA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1NC=C2CC(=O)O)Br |

| Canonical SMILES | CC1=C(C=CC2=C1NC=C2CC(=O)O)Br |

Introduction

Basic Identification and Properties

Chemical Identity

2-(6-Bromo-7-methyl-1H-indol-3-yl)acetic acid is cataloged in chemical databases with specific identifiers that facilitate its recognition in scientific literature. The compound is registered in PubChem with the CID 130051204 and has been assigned the CAS number 1388060-37-4 . These identifiers are essential for tracking the compound across various chemical databases and literature sources.

Molecular Characteristics

The molecular formula of 2-(6-Bromo-7-methyl-1H-indol-3-yl)acetic acid is C11H10BrNO2, corresponding to a molecular weight of 268.11 g/mol . This indole derivative features three key structural elements: an indole core, a methyl substituent at the 7-position, and a bromine atom at the 6-position of the indole ring, along with an acetic acid moiety at the 3-position. The structural configuration can be represented using various notation systems as shown in Table 1.

Table 1: Chemical Identification Parameters of 2-(6-Bromo-7-methyl-1H-indol-3-yl)acetic acid

| Parameter | Value |

|---|---|

| PubChem CID | 130051204 |

| CAS Number | 1388060-37-4 |

| Molecular Formula | C11H10BrNO2 |

| Molecular Weight | 268.11 g/mol |

| IUPAC Name | 2-(6-bromo-7-methyl-1H-indol-3-yl)acetic acid |

| SMILES | CC1=C(C=CC2=C1NC=C2CC(=O)O)Br |

| InChI | InChI=1S/C11H10BrNO2/c1-6-9(12)3-2-8-7(4-10(14)15)5-13-11(6)8/h2-3,5,13H,4H2,1H3,(H,14,15) |

| Creation Date in PubChem | 2017-10-07 |

| Last Modification Date | 2025-02-22 |

Structural Analysis and Physicochemical Properties

Structural Features

The structural arrangement of 2-(6-Bromo-7-methyl-1H-indol-3-yl)acetic acid contains several key features that influence its chemical behavior. The compound possesses an indole heterocyclic system with the characteristic bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The 3-position substitution with an acetic acid group is a common pattern found in many bioactive indole derivatives, including the well-known plant hormone indole-3-acetic acid. The presence of bromine at the 6-position and methyl at the 7-position creates a unique electronic and steric environment that distinguishes this compound from other indole derivatives .

Synthesis and Chemical Reactivity

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 2-(6-Bromo-7-methyl-1H-indol-3-yl)acetic acid have been reported in the literature and chemical databases. These compounds share the indole-3-acetic acid core structure but differ in the position and nature of substituents. Comparing these analogs provides insights into the structure-activity relationships and potential applications of the target compound.

Table 3: Comparison of 2-(6-Bromo-7-methyl-1H-indol-3-yl)acetic acid with Related Compounds

Positional Isomers

The positional isomer 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid has been reported with CAS number 1388024-88-1 . This compound shares the same molecular formula and weight as the target compound but differs in the position of the bromine substituent (4-position versus 6-position). Such positional isomers often exhibit different biological activities and physicochemical properties despite their chemical similarity.

Research Applications and Future Directions

Pharmaceutical Relevance

The unique structural features of 2-(6-Bromo-7-methyl-1H-indol-3-yl)acetic acid position it as a potential intermediate in pharmaceutical research. The compound could serve as a building block for more complex molecules with enhanced bioactivity. The bromine substituent, in particular, offers opportunities for further functionalization through cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings.

Synthetic Utility

In synthetic organic chemistry, 2-(6-Bromo-7-methyl-1H-indol-3-yl)acetic acid could serve as a versatile intermediate for the construction of more complex indole-based scaffolds. The bromine functionality provides a handle for various transformations, including:

-

Transition metal-catalyzed cross-coupling reactions

-

Halogen-metal exchange reactions

-

Radical chemistry

Future Research Directions

Future research on 2-(6-Bromo-7-methyl-1H-indol-3-yl)acetic acid could explore several promising avenues:

-

Comprehensive evaluation of its biological activity profile

-

Development of improved synthetic routes for scalable production

-

Investigation of its potential as a building block for medicinal chemistry

-

Exploration of structure-activity relationships through systematic modification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume